molecular formula C22H16O3 B2596662 3,4-Diphenyl-7-methoxycoumarin CAS No. 33257-76-0

3,4-Diphenyl-7-methoxycoumarin

Cat. No.: B2596662
CAS No.: 33257-76-0
M. Wt: 328.367
InChI Key: MQGGJIUWLGRHIM-UHFFFAOYSA-N
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Description

3,4-Diphenyl-7-methoxycoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a coumarin core with phenyl groups at the 3 and 4 positions and a methoxy group at the 7 position. This unique substitution pattern imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diphenyl-7-methoxycoumarin can be achieved through several synthetic routes. One common method involves the Pechmann condensation reaction, where phenol derivatives react with β-ketoesters in the presence of a strong acid catalyst. For this compound, the starting materials include 3,4-diphenylphenol and 7-methoxy-β-ketoester. The reaction is typically carried out under reflux conditions with sulfuric acid as the catalyst.

Another approach involves the Knoevenagel condensation reaction, where aromatic aldehydes react with active methylene compounds in the presence of a base. In this case, 3,4-diphenylbenzaldehyde and 7-methoxyacetoacetate can be used as starting materials, with piperidine as the base catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenyl-7-methoxycoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydrocoumarin derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrocoumarin derivatives.

    Substitution: Formation of halogenated, nitro, or alkyl-substituted derivatives.

Scientific Research Applications

Antioxidant Properties

Research indicates that coumarin derivatives, including 3,4-Diphenyl-7-methoxycoumarin, exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. Studies have shown that compounds with a coumarin structure can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Table 1: Antioxidant Activity of Coumarin Derivatives

CompoundIC50 (mg/mL)Reference
This compound0.09–0.12
Chitosan0.12–0.15

Anticancer Activity

This compound has been evaluated for its anticancer properties across various human cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) has been linked to its interaction with key signaling pathways involved in tumor growth and progression. In particular, studies have demonstrated that this coumarin derivative can inhibit the proliferation of cancer cells by modulating tumor-suppressor proteins such as p53 .

Case Study: Cytotoxic Effects on Cancer Cell Lines

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), HepG2 (liver)
  • Findings : Significant cytotoxicity was observed at varying concentrations, indicating a dose-dependent response .

Anti-inflammatory Activity

Coumarins are known for their anti-inflammatory properties, which are beneficial in treating conditions characterized by chronic inflammation. Research has suggested that this compound may inhibit the production of pro-inflammatory cytokines and enzymes, thereby alleviating symptoms associated with inflammatory diseases .

Table 2: Anti-inflammatory Effects of Coumarins

CompoundMechanism of ActionReference
This compoundInhibition of cytokine production
ScoparoneIndirect agonist for CAR activation

Potential in Diabetes Management

The compound has also been studied for its potential role in managing diabetes-related complications. It has been suggested that coumarins can inhibit the formation of advanced glycation end-products (AGEs), which are associated with diabetic complications such as retinopathy and nephropathy . This property makes this compound a candidate for further research in diabetic therapies.

Mechanistic Insights

The mechanisms through which this compound exerts its effects involve multiple pathways:

  • Antioxidant Mechanism : Scavenging reactive oxygen species and enhancing cellular antioxidant defenses.
  • Apoptotic Pathway Modulation : Influencing mitochondrial pathways to induce apoptosis in cancer cells.
  • Cytokine Regulation : Reducing the expression of inflammatory mediators.

Mechanism of Action

The mechanism of action of 3,4-Diphenyl-7-methoxycoumarin involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation pathways. The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

3,4-Diphenyl-7-methoxycoumarin can be compared with other coumarin derivatives such as:

    7-Hydroxycoumarin: Known for its anticoagulant properties and use in the synthesis of warfarin.

    4-Methylcoumarin: Used as a fragrance and flavoring agent.

    6,7-Dimethoxycoumarin: Exhibits antioxidant and anti-inflammatory activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Biological Activity

3,4-Diphenyl-7-methoxycoumarin (DPMC) is a synthetic derivative of coumarin that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

DPMC is characterized by its unique substitution pattern, which includes two phenyl groups at positions 3 and 4, and a methoxy group at position 7 of the coumarin scaffold. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

DPMC exhibits significant antimicrobial properties. Research indicates that it disrupts bacterial cell membranes and inhibits key enzymes essential for bacterial survival. For instance:

  • Mechanism of Action : DPMC's antimicrobial efficacy is attributed to its ability to interfere with the integrity of bacterial membranes and inhibit essential metabolic enzymes, leading to cell death.
  • Case Study : In vitro studies have shown that DPMC effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its activity is comparable to conventional antibiotics, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

DPMC has been investigated for its anticancer properties across several studies:

  • Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase enzymes and inhibition of cell proliferation pathways. It has shown promise in targeting various cancer types, including breast and prostate cancers .
  • Research Findings : A study demonstrated that DPMC significantly inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The compound exhibited IC50 values indicating potent cytotoxic effects against these cell lines .
Cancer Cell LineIC50 (µM)
MCF-715.0
PC-320.5
HeLa12.8

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, DPMC also exhibits anti-inflammatory effects:

  • Mechanism : The compound has been shown to inhibit the production of pro-inflammatory mediators such as thromboxane B2 (TXB2) in human platelets. This inhibition suggests a potential role in managing inflammatory conditions .
  • Case Study : In animal models, DPMC significantly reduced pain responses in acetic acid-induced nociception assays, indicating its potential as an analgesic agent .

Comparative Analysis with Other Coumarin Derivatives

DPMC can be compared with other coumarin derivatives to highlight its unique properties:

CompoundActivity TypeNotable Effects
7-HydroxycoumarinAnticoagulantUsed in warfarin synthesis
6,7-DimethoxycoumarinAntioxidantExhibits anti-inflammatory activities
DPMCAntimicrobial, Anticancer, Anti-inflammatoryInduces apoptosis in cancer cells

Properties

IUPAC Name

7-methoxy-3,4-diphenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O3/c1-24-17-12-13-18-19(14-17)25-22(23)21(16-10-6-3-7-11-16)20(18)15-8-4-2-5-9-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGGJIUWLGRHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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